2-Amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol

Catalog No.
S13588072
CAS No.
M.F
C9H11F2NO
M. Wt
187.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol

Product Name

2-Amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol

IUPAC Name

2-amino-1-(2,5-difluoro-4-methylphenyl)ethanol

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

InChI

InChI=1S/C9H11F2NO/c1-5-2-8(11)6(3-7(5)10)9(13)4-12/h2-3,9,13H,4,12H2,1H3

InChI Key

QMOXZEBGEDEZFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)C(CN)O)F

2-Amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol is an organic compound characterized by the presence of an amino group and a hydroxyl group attached to a carbon chain that is further substituted with a difluorinated aromatic ring. Its molecular formula is C9H11F2NOC_9H_{11}F_2NO and it has a molecular weight of 187.19 g/mol. The compound features a 2,5-difluoro-4-methylphenyl group, which contributes to its unique chemical properties and potential applications in various fields such as medicinal chemistry and materials science .

  • Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
  • Reduction: The amino group can be reduced to form secondary or tertiary amines.
  • Substitution: The hydroxyl group can be substituted with various functional groups, allowing for the synthesis of diverse derivatives .

These reactions are significant for modifying the compound's structure to enhance its biological activity or to create new materials.

Research indicates that 2-Amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol exhibits notable biological activities. A study assessed its cytotoxic effects against human cancer cell lines, specifically A549 (lung cancer) and HeLa (cervical cancer) cells. The results demonstrated promising anticancer activity, suggesting that the compound may serve as a lead structure for developing new anticancer agents . Additionally, the presence of fluorine atoms in its structure may enhance its metabolic stability and bioavailability.

Synthesis of 2-Amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol can be achieved through several methods:

  • Reduction of Ketones: The precursor ketone can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride under appropriate conditions.
  • Amination: The introduction of the amino group can be accomplished via nucleophilic substitution reactions involving amines and suitable electrophiles.
  • Hydroxylation: The final step involves the introduction of the hydroxyl group, which can be performed through various methods including reduction of corresponding carbonyl compounds .

These methods highlight the versatility in synthesizing this compound and its derivatives.

The applications of 2-Amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol span multiple domains:

  • Medicinal Chemistry: It is explored for potential use as an anticancer agent due to its cytotoxic properties.
  • Material Science: Its unique chemical structure makes it a candidate for developing specialized materials with tailored properties.
  • Chemical Research: As an intermediate in organic synthesis, it serves as a building block for more complex molecules .

Interaction studies have focused on how 2-Amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol interacts with biological targets such as enzymes and receptors. The fluorine substituents influence the compound's binding affinity and selectivity towards these targets, potentially enhancing its pharmacological profile. Understanding these interactions is crucial for optimizing its efficacy in therapeutic applications .

Several compounds share structural similarities with 2-Amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUniqueness
2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-olBromine substitution instead of difluorinationContains bromine instead of fluorine
(2,5-Difluorobenzyl) alcoholLacks amino group; only contains hydroxylNo amino functionality
(4-Methylbenzyl) alcoholLacks fluorine atomsNo fluorine substituents
(2,5-Difluoro-4-methylbenzaldehydeAldehyde form without hydroxyl functionalityContains aldehyde instead of alcohol

The unique combination of both electron-withdrawing fluorine atoms and an electron-donating methyl group in 2-Amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol enhances its reactivity and potential biological activity compared to these similar compounds .

Nuclear Magnetic Resonance Spectral Assignments

Nucleusδ / ppm (calcd.)Multiplicity / J (Hz)Proton/carbon location
¹H7.09 (d, 8.4)H-6 (meta-F)
6.97 (dd, 8.4, 2.4)H-3 (ortho-F)
6.81 (d, 2.4)H-1 (para-Me)
3.80 (dd, 10.4, 4.0)CH₂-OH (Ha)
3.66 (dd, 10.4, 4.0)CH₂-OH (Hb)
3.28 (dd, 4.0, 4.0)CH-NH₂
2.28 (s)Ar-CH₃
¹³C163.4 (d, 1J_CF = 250)C-2 (C-F)
157.8 (d, 1J_CF = 244)C-5 (C-F)
132.0C-4 (C-Me)
130.4C-6
117.2C-3
115.8C-1
68.9CH-OH
60.6CH₂-OH
20.9Ar-CH₃
¹⁹F–112.7 (d, ³J_FH ≈ 7.8)para-F
–115.3 (d, ³J_FH ≈ 7.2)ortho-F

Predicted shifts derived from NMRShiftDB/HOSE algorithms [1]. Coupling constants follow typical ^3J_FH for ortho/para aryl fluorides (~7–9 Hz).

Infrared Vibrational Mode Analysis (ATR, predicted) [1]

ν / cm⁻¹Assignment
3320 (br)ν(O–H) hydrogen-bonded
3285 (m)ν(N–H) asymmetric
3185 (m)ν(N–H) symmetric
2958, 2923ν(C-H) aliphatic
2861ν(C–H) methyl
1612ν(C=C) aromatic + δ(NH₂)
1517, 1490ring ν(Ar) enhanced by F
1316 (s)ν(C-F) stretching (para)
1132 (s)ν(C-F) stretching (ortho)
1059ν(C–O) alcohol
793γ(C–H) out-of-plane (1,3,5-tri-substituted ring)

Fluorine substitution shifts C–F stretches to ~1130 cm⁻¹ and amplifies ring modes at 1500–1520 cm⁻¹, distinguishing the compound from its mono- or non-fluorinated analogues.

Mass Spectrometric Fragmentation Patterns (EI, 70 eV, calcd. [2])

m/zRel. int.Proposed fragmentKey cleavage
187 (20)[M]⁺-
168 (100)[M–H₂O]⁺β-cleavage + H-transfer (loss = 18)
152 (45)[M–NH₂]⁺-α-cleavage at C-N
139 (30)C₇H₆F₂⁺benzylic α-C–C scission
111 (35)C₇H₇F⁺further loss of F-
95 (18)C₇H₇⁺tropylium rearrangement
81 (12)C₆H₅⁺ring-skeletal fragmentation

High-m/z ions retain one or two fluorines; the characteristic 19 Da neutral loss (F- ) differentiates difluoro from monofluoro congeners. The base peak at m/z 168 corresponds to dehydration, typical for β-amino alcohols under EI conditions [2] [3].

UV-Vis Absorption and Electronic Transitions (EtOH, TD-DFT B3LYP/6-31+G(d,p)) [4]

λₘₐₓ / nmε / 10³ M⁻¹ cm⁻¹Transition character
2722.8π→π* (benzene ring)
2297.3π→π* + n→π* (F-perturbed)
20210.6σ→σ* & π→π*

Electron-withdrawing fluorines stabilize the π* orbitals, causing a ~6 nm bathochromic shift relative to p-methylphenyl-serinol (λₘₐₓ ≈ 266 nm). TD-DFT indicates HOMO localized on the aryl π-system; LUMO delocalizes onto fluoro-substituted carbons, intensifying the 272 nm band.

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

187.08087030 g/mol

Monoisotopic Mass

187.08087030 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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